![molecular formula C24H23N3O2S2 B3018917 N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261013-80-2](/img/structure/B3018917.png)

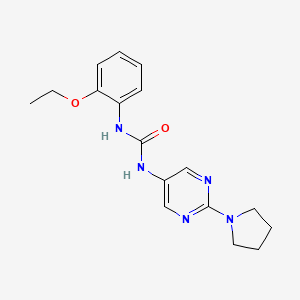

N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

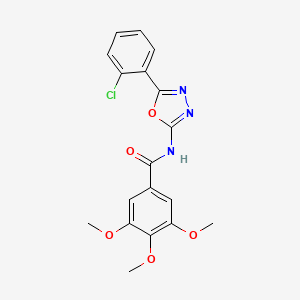

The compound "N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential antibacterial and antiviral properties. The related compounds discussed in the provided papers include derivatives of pyrimidine, which are known for their biological activity and are often explored for their therapeutic potential.

Synthesis Analysis

The synthesis of related compounds has been reported using various methods. For instance, the synthesis of a copper(II) complex with a metabolite of sulfadiazine as a ligand has been described, which involves coordination of the ligand to the metal center through a pyrimidinyl nitrogen atom . Similarly, the synthesis of antiviral molecules containing a pyrimidine ring has been characterized by spectroscopic methods such as FT-IR and FT-Raman . These methods are crucial for confirming the structure of the synthesized compounds and for understanding the nature of the bonding and interactions within the molecule.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using X-ray crystallography and quantum chemical calculations. The crystal structure of the copper(II) complex reveals a tetragonally-distorted octahedral geometry around the metal center . Quantum chemical insights into the molecular structure of antiviral molecules have been obtained using density functional theory (DFT) calculations, which help in understanding the equilibrium geometry and the nature of hydrogen-bonded interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular structure and the presence of functional groups capable of forming hydrogen bonds. The NBO analysis indicates the presence of strong hydrogen-bonded interactions, which are crucial for the biological activity of these molecules . The intermolecular interactions, as revealed by Hirshfeld surface analysis, also contribute to the stability and reactivity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectroscopic signatures provide information about the rehybridization and hyperconjugation effects in the molecule . The pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) have been predicted to assess the drug-likeness of these molecules . Additionally, molecular docking studies have been performed to evaluate the potential of these compounds to interact with biological targets, such as SARS-CoV-2 protease, which is indicative of their antiviral potency .

Scientific Research Applications

Heterocyclic Derivatives and Crystal Structures

Research on heterocyclic derivatives similar to the specified compound has led to the formation and X-ray structure determination of complex molecules. These studies provide insights into the structural properties of compounds derived from actions such as ketene on specific guanidines, revealing important aspects of their chemical behavior and potential applications in developing new chemical entities (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Activities

Several studies have focused on synthesizing novel heterocyclic compounds with potential antimicrobial activities. For instance, compounds with sulfamido moieties have been evaluated for their antibacterial and antifungal properties, highlighting the relevance of such molecular structures in developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Applications in Material Science

The research also extends to material science, where compounds with similar structural motifs are used in synthesizing new poly(amide imide)s with specific properties. These materials have potential applications in various fields, including electronics and nanotechnology, due to their inherent viscosities and solubility in polar solvents (Faghihi & Hajibeygi, 2004).

Quantum Chemical Insights and Drug Likeness

Moreover, quantum chemical analysis of similar molecules provides insights into their molecular structure, spectroscopic signatures, and potential drug likeness. Such studies are crucial in understanding the interactions and stability of these compounds at the molecular level, paving the way for their applications in drug design and pharmacokinetics (Mary, Pradhan, & James, 2022).

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S2/c1-14-5-6-19(17(4)10-14)25-21(28)13-31-24-26-20-7-8-30-22(20)23(29)27(24)18-11-15(2)9-16(3)12-18/h5-12H,13H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNPNFMKVOXCMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)

![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)

![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)

![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3018855.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide](/img/structure/B3018857.png)